

# Electrostatic potential map of 5-oxo-1,4-diazepan-1-ium cation

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## Compound of Interest

**Compound Name:** *1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide*

**CAS No.:** *935-25-1*

**Cat. No.:** *B11949638*

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An In-Depth Technical Guide to the Electrostatic Potential Map of the 5-oxo-1,4-diazepan-1-ium Cation

Audience: Researchers, scientists, and drug development professionals.

## Abstract

The molecular electrostatic potential (ESP) map is a cornerstone of modern computational chemistry, providing a powerful visual and quantitative framework for understanding molecular interactions.[1] In drug discovery, the ability to predict how a molecule will interact with its biological target is paramount, and ESP maps offer critical insights into the electrostatic complementarity that governs binding affinity and specificity.[2][3] This guide provides a comprehensive, in-depth exploration of the theory and practical application of ESP map generation, centered on a case study of the 5-oxo-1,4-diazepan-1-ium cation. This molecule, containing a protonated amine, a secondary amine, and an amide within a seven-membered ring, presents a rich scaffold for examining the interplay of charge localization and delocalization. We will detail a rigorous, step-by-step computational protocol, from initial

structure preparation to final analysis, enabling researchers to apply these methods to their own molecular systems of interest.

## The Significance of Electrostatic Potential in Molecular Science

The electrostatic potential of a molecule is a physical property that describes the interaction energy of a positive point charge at any given location in the space surrounding the molecule.

[1] It is a fundamental descriptor of a molecule's charge distribution, arising from the sum of contributions from its electrons and atomic nuclei.[2] ESP maps are three-dimensional visualizations that project the electrostatic potential onto the molecule's electron density surface.[4]

These maps are typically color-coded to represent different potential values:

- **Red Regions:** Indicate areas of negative electrostatic potential. These are electron-rich regions, often associated with lone pairs on heteroatoms (like oxygen or nitrogen) or  $\pi$ -systems, and they act as sites for electrophilic attack or hydrogen bond acceptance.[5]
- **Blue Regions:** Indicate areas of positive electrostatic potential. These are electron-poor regions, typically found around hydrogen atoms bonded to electronegative atoms or in areas of positive charge, representing sites for nucleophilic attack or hydrogen bond donation.[5]
- **Green/Yellow Regions:** Represent areas of neutral or intermediate potential, often corresponding to nonpolar portions of the molecule, such as hydrocarbon chains.

For drug development professionals, ESP maps are invaluable for rational drug design.[3] They allow for the visualization of electrostatic interactions between a ligand and its target receptor, guiding the design of molecules with optimized charge distributions to enhance binding affinity and specificity.[6]

## The 5-oxo-1,4-diazepan-1-ium Cation: A Structural Examination

The 1,4-diazepane ring system is a seven-membered heterocycle that serves as a scaffold in numerous biologically active compounds.[7][8] The specific cation under investigation, 5-oxo-

1,4-diazepan-1-ium, possesses several key structural features that make its ESP map particularly instructive:

- **A Protonated Amine (-NH<sub>2</sub><sup>+</sup>):** The nitrogen at the 1-position is protonated, conferring a formal positive charge on the molecule. This site is expected to be a dominant region of high positive electrostatic potential, acting as a strong hydrogen bond donor.
- **An Amide Group (-C(O)NH-):** The cyclic amide (lactam) at position 5 features a carbonyl oxygen and a nitrogen atom. The carbonyl oxygen's lone pairs will create a significant region of negative electrostatic potential, making it a prime hydrogen bond acceptor.
- **A Secondary Amine (-NH-):** The nitrogen at the 4-position is a neutral, secondary amine. Its character will be influenced by the overall electronic structure of the ring.

The interplay of the localized positive charge at N1 and the electron-rich carbonyl at C5 dictates the molecule's overall electrostatic profile, making it an excellent model for studying charge distribution in complex heterocyclic systems.

## Theoretical Framework for Accurate ESP Map Generation

Generating a reliable ESP map requires a quantum mechanical calculation to determine the molecule's electronic wavefunction.<sup>[9]</sup> Density Functional Theory (DFT) has become the workhorse for such calculations in computational chemistry, offering a favorable balance of accuracy and computational cost.<sup>[10]</sup> The selection of a DFT functional and a basis set is a critical choice that directly impacts the quality of the results.

### Rationale for Selecting the Computational Level

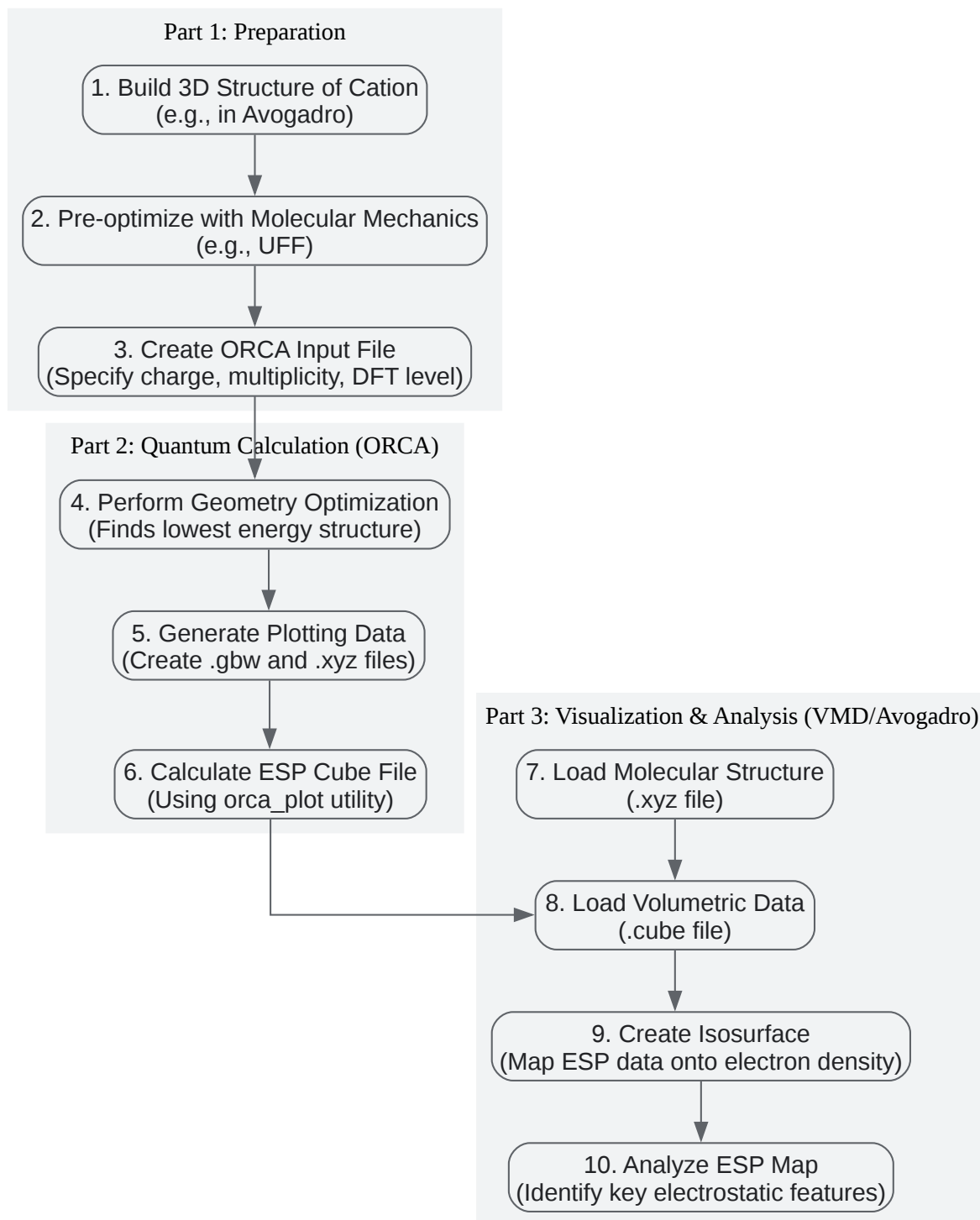
- **DFT Functional:** A wide array of functionals is available. For general-purpose calculations on organic molecules, hybrid functionals like B3LYP are well-established. More modern, range-separated hybrids or meta-GGAs like  $\omega$ B97X-D or M06-2X often provide improved accuracy for non-covalent interactions.<sup>[10]</sup>
- **Basis Set:** The basis set is the set of mathematical functions used to build the molecular orbitals. For meaningful results, a basis set of at least triple- $\zeta$  quality is recommended, such as the Ahlrichs basis set def2-TZVP.<sup>[10][11]</sup>

- The Importance of Diffuse Functions for Ions: Since the target molecule is a cation, accurately describing the spatial extent of the electron density is crucial. Diffuse functions are additional, spatially extended basis functions that allow for more flexibility in describing electron density far from the nuclei.[12] Adding them to a basis set (e.g., creating def2-TZVPD) is highly recommended for ionic species to ensure the charge distribution is modeled correctly.[13]

Parameter	Recommended Choice	Rationale
Theory Level	Density Functional Theory (DFT)	Provides a good balance of accuracy and computational efficiency for molecular properties.[10]
Functional	$\omega$ B97X-D or M06-2X	Modern functionals that perform well for a broad range of chemical systems.
Basis Set	def2-TZVP	A triple-zeta basis set that provides a robust description of the electronic structure.[10]
Augmentation	Diffuse Functions (e.g., def2-TZVPD)	Essential for accurately modeling the charge distribution in cationic species. [12][13]

## Experimental Protocol: A Step-by-Step Computational Workflow

This section details a practical workflow for generating the ESP map of the 5-oxo-1,4-diazepan-1-ium cation. We will use the free and powerful combination of the ORCA quantum chemistry package for the calculation[9][14] and VMD or Avogadro for visualization.[5][15]



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Caption: Computational workflow for generating an ESP map.

## Step 4.1: Molecular Structure Generation

- Using a molecular editor like Avogadro, construct the 5-oxo-1,4-diazepan ring.
- Add a hydrogen atom to the nitrogen at position 1 and assign a formal charge of +1 to that atom.
- Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
- Save the coordinates as an .xyz file.

## Step 4.2: ORCA Input File for Geometry Optimization

Create a text file named opt.inp. This file tells ORCA what calculations to perform.

Execute the calculation from the command line: `/path/to/orca opt.inp > opt.out`

## Step 4.3: ESP Data Generation

Once the optimization is complete, a new coordinate file (opt.xyz) will be present. Use this optimized structure to generate the ESP data. Create a new input file named esp.inp.

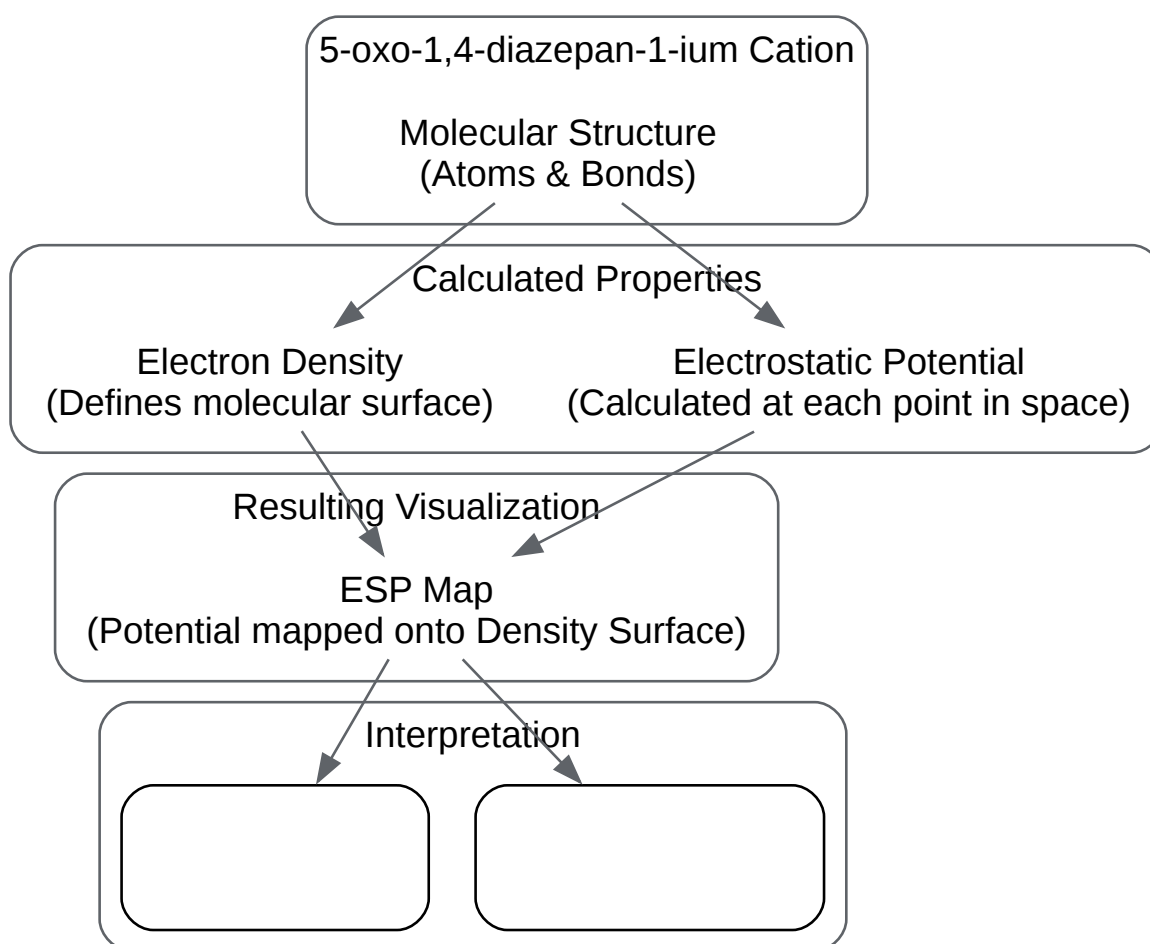
Run this calculation: `/path/to/orca esp.inp > esp.out`. This will produce esp.cube (for the ESP) and dens.cube (for the electron density).

## Step 4.4: Visualization and Analysis

- Open your visualization software (e.g., VMD).
- Load the opt.xyz file to display the molecule.
- Load the dens.cube file as a volumetric dataset. Create an isosurface representation of the electron density (a typical isovalue is 0.002 a.u.).
- Load the esp.cube file. Map the ESP data as a color texture onto the electron density surface you just created.[\[16\]](#)

## Interpreting the ESP Map of 5-oxo-1,4-diazepan-1-ium

The resulting ESP map will reveal the distinct electrostatic personality of the cation.



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Caption: Relationship between structure and the final ESP map interpretation.

Key Features to Expect:

- **Dominant Positive Pole (Blue):** The most intense blue region will be concentrated around the protonated  $-NH_2^+$  group at the N1 position. This confirms its role as the primary site for favorable interactions with anionic species or hydrogen bond acceptors in a receptor.

- **Strong Negative Pole (Red):** A deep red area will be located around the carbonyl oxygen atom. This highlights its high propensity to act as a hydrogen bond acceptor.[2]
- **Intermediate Potentials:** The C-H bonds will show moderately positive (light blue/green) potentials, while the secondary amine at N4 will likely exhibit a weakly negative potential, influenced by the electron-withdrawing effect of the adjacent carbonyl and the overall positive charge of the molecule.

This electrostatic signature is critical for drug design. A receptor pocket designed to bind this cation would ideally feature a negatively charged residue (e.g., aspartate or glutamate) or a strong hydrogen bond acceptor positioned to interact with the -NH<sub>2</sub><sup>+</sup> group, and a hydrogen bond donor (e.g., a hydroxyl or amide N-H) oriented toward the carbonyl oxygen.

## Quantitative Analysis: Beyond Visual Inspection

While visual inspection is highly intuitive, a quantitative analysis of the ESP surface provides more precise data.[2] Specialized software like Multiwfn can be used to locate the points of maximum and minimum electrostatic potential on the surface, known as  $V_{s,max}$  and  $V_{s,min}$  respectively.[17]

Parameter	Location on Cation	Typical Value Range (kcal/mol)	Significance
$V_{s,max}$	Near H atoms of the -NH <sub>2</sub> <sup>+</sup> group	+60 to +90	Quantifies the strength of the hydrogen bond donor capacity.[2]
$V_{s,min}$	Near the carbonyl oxygen lone pairs	-40 to -60	Quantifies the strength of the hydrogen bond acceptor capacity.[2]

These quantitative values are extremely useful for building Quantitative Structure-Activity Relationship (QSAR) models and for comparing the binding potential of different ligand analogues in a drug discovery campaign.

## Conclusion

The generation and analysis of the electrostatic potential map for the 5-oxo-1,4-diazepan-1-ium cation serve as a powerful illustration of modern computational chemistry's role in molecular design. This guide has provided both the theoretical foundation and a detailed, practical workflow for this process. By understanding the principles of DFT, basis set selection, and the nuances of interpreting ESP maps, researchers can gain profound insights into the electrostatic forces that govern molecular recognition. This knowledge is not merely academic; it is a critical tool for the rational design of novel therapeutics, enabling scientists to predict and optimize the interactions that underpin biological activity.

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